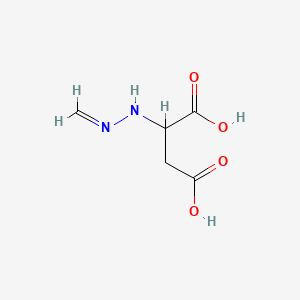

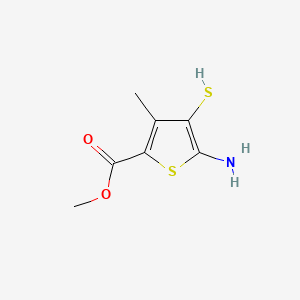

![molecular formula C7H6BrClN2O B568620 6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride CAS No. 1379358-48-1](/img/structure/B568620.png)

6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride

説明

6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride is a chemical compound with the molecular formula C7H5BrN2O.HCl . It has a molecular weight of 249.49 . It is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of this compound involves the condensation of 2-aminopyridines with α-bromoketones . This reaction can be facilitated by microwave irradiation . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrN2O.ClH/c8-5-3-6(11)7-9-1-2-10(7)4-5;/h1-2,4H,3H2;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

Imidazo[1,2-a]pyridine, the core structure of this compound, acts as a versatile scaffold in organic synthesis . It has been used in the synthesis of a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

This compound is a brown solid . and is slightly soluble in water . It should be stored at a temperature of 0-5 degrees Celsius .科学的研究の応用

Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines

This research demonstrates the synthesis of 6,8-dichloro-imidazo[1,2-a]pyridine derivatives, presenting a significant advancement in the field of imidazo[1,2-a]pyridines with potential applications in antibacterial treatments. The study highlighted the remarkable antibacterial activities of the synthesized imidazo[1,2-a]pyridine-thiazole hybrids, indicating their promising role in developing new antibacterial agents (Althagafi & Abdel‐Latif, 2021).

Palladium-Catalyzed Suzuki–Miyaura Borylation Reaction

This study explored the regioselective borylation of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, emphasizing the role of boronic acid and esters in API-based synthesis. It revealed the formation of dimerization products with potential anti-cancer and anti-TB agents, highlighting the compound's versatility and its application in pharmaceuticals (Sanghavi et al., 2022).

Microwave-Assisted Direct C3 Alkenylation of Imidazo[1,2-a]pyridines

The research showcased the synthesis of 3-alkenylimidazo[1,2-a]pyridines using microwave direct palladium-catalyzed C-H alkenylation. The study underlines the synthesis's compatibility with various imidazo[1,2-a]pyridine derivatives and bromoalkenes, signifying its importance in the synthesis of polyfunctional compounds (Koubachi et al., 2008).

Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives

The paper discusses the synthesis of 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine and its reaction under SRN1 conditions, providing insights into the reactivities of different types of electrophile halides. The findings are pivotal for the chemical synthesis of novel compounds and have potential applications in various scientific domains (Vanelle et al., 2008).

Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives

This research highlights the successful synthesis of new imidazo[1,2-a]pyridines, particularly 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, and its coupling with various amino acid derivatives. The study showcases the potential of these compounds in synthesizing complex molecules with potential pharmaceutical applications (Stanovnik et al., 2008).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system . Personal protective equipment/face protection should be worn when handling this compound .

作用機序

Target of Action

Compounds with similar structures, such as imidazopyridines, are known to have a wide range of applications in medicinal chemistry .

Mode of Action

Imidazopyridines, a class of compounds with a similar structure, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Biochemical Pathways

Imidazopyridines, which share a similar structure, are known to be involved in various biochemical reactions .

Result of Action

Compounds with similar structures are known to have a wide range of applications in medicinal chemistry .

特性

IUPAC Name |

6-bromoimidazo[1,2-a]pyridin-8-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O.ClH/c8-5-3-6(11)7-9-1-2-10(7)4-5;/h1-4,11H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYUFUVRCYOSBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=C(C2=N1)O)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。